molecular formula C26H22N2O5 B444645 ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE

ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE

Cat. No.: B444645
M. Wt: 442.5g/mol
InChI Key: SGMAZDUURFNMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that combines elements of chromene and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxyaniline with a chromene derivative, followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar functional groups.

    Chromene derivatives: Compounds with the chromene core structure.

    Methoxyaniline derivatives: Compounds containing the methoxyaniline moiety.

Uniqueness

Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its combination of chromene and benzoate structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5g/mol

IUPAC Name

ethyl 4-[[3-[(2-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H22N2O5/c1-3-32-26(30)17-12-14-19(15-13-17)27-25-20(16-18-8-4-6-10-22(18)33-25)24(29)28-21-9-5-7-11-23(21)31-2/h4-16H,3H2,1-2H3,(H,28,29)

InChI Key

SGMAZDUURFNMBO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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